molecular formula C7H10O2 B582963 p-Cresol hydrate CAS No. 144255-42-5

p-Cresol hydrate

Cat. No. B582963
CAS RN: 144255-42-5
M. Wt: 126.155
InChI Key: ZDBPCZHKDJAVSB-UHFFFAOYSA-N
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Description

p-Cresol, also known as 4-methylphenol, is an organic compound with the formula CH3C6H4(OH). It is a colorless solid that is widely used as an intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of o-cresol and m-cresol . The molecular formula of p-Cresol hydrate is C7H10O2 .


Synthesis Analysis

A fully continuous-flow diazotization–hydrolysis protocol has been developed for the preparation of p-cresol. This process started from the diazotization of p-toluidine to form diazonium intermediate. The reaction was then quenched by urea and subsequently followed by a hydrolysis to give the final product p-cresol .


Molecular Structure Analysis

The solid-state structure of p-Cresol has been investigated using detailed structural analysis, thermal analysis, lattice energy calculations, and variable temperature powder X-ray diffraction . A possible mechanism for the transformation from form II to form I has been proposed .


Chemical Reactions Analysis

When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, their effect is due to physical damage of bacterial cell membranes . The gas phase structure and excited state lifetime of the p-aminophenol⋯p-cresol heterodimer have been investigated as a model system to study the competition between π–π and H-bonding interactions in aromatic dimers .


Physical And Chemical Properties Analysis

p-Cresol is a crystalline solid with a sweet, tarry odor . It has a molecular weight of 108.2, a boiling point of 396°F, a melting point of 95°F, and a specific gravity of 1.04 .

Safety And Hazards

p-Cresol may cause severe skin burns and eye damage, respiratory irritation, and can be toxic if swallowed or in contact with skin . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Future Directions

The gas phase structure and excited state lifetime of the p-aminophenol⋯p-cresol heterodimer have been investigated as a model system to study the competition between π–π and H-bonding interactions in aromatic dimers . This could open up new avenues for research in the field of aromatic dimers.

properties

IUPAC Name

4-methylphenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBPCZHKDJAVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Cresol hydrate

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